molecular formula C11H16ClNOS B2469683 (5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride CAS No. 2503208-92-0

(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride

Cat. No.: B2469683
CAS No.: 2503208-92-0
M. Wt: 245.77
InChI Key: WZAMSRWMDRFRHX-UHFFFAOYSA-N
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Description

(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride is a chemical compound with the molecular formula C11H16ClNOS. It is a bicyclic compound containing a thiophene ring and an azabicycloheptane structure.

Properties

IUPAC Name

(5-thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS.ClH/c13-8-10-4-11(5-10,7-12-6-10)9-2-1-3-14-9;/h1-3,12-13H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAMSRWMDRFRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CNC2)C3=CC=CS3)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Thiophen-2-yl-3-azabicyclo[31One common method involves the reduction of spirocyclic oxetanyl nitriles to form the azabicycloheptane structure . The thiophene ring can be introduced through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include custom synthesis and procurement of raw materials, followed by rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The azabicycloheptane core can be reduced to form various derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced azabicycloheptane derivatives, and substituted methanol derivatives. These products have various applications in chemical synthesis and pharmaceutical development .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique structural features facilitate various chemical reactions, including:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The azabicycloheptane core can undergo reduction to yield different derivatives.
  • Substitution : The methanol group allows for nucleophilic substitution reactions.

These reactions are essential for developing new compounds with tailored properties for specific applications.

Biology

The biological activity of (5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride has been a subject of investigation due to its potential interactions with biomolecules. Notable areas of research include:

  • Antimicrobial Activity : Studies have indicated that compounds similar to this one exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    Bacterial StrainActivity Level
    Staphylococcus aureusModerate
    Escherichia coliSignificant
  • Antioxidant Activity : Assays such as the DPPH radical scavenging test have shown that this compound may possess antioxidant properties, which are crucial for combating oxidative stress.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential:

  • Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Some studies have shown comparable inhibition profiles to established AChE inhibitors such as Galanthamine.
    CompoundAChE Inhibition Level
    This compoundPotentially strong
    GalanthamineEstablished strong

Industrial Applications

Beyond laboratory research, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications where specific chemical characteristics are required.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of azabicyclo compounds related to this compound. The results demonstrated significant inhibition against Pseudomonas aeruginosa and Bacillus subtilis, highlighting its potential as an antimicrobial agent.

Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition capabilities of synthesized derivatives from the azabicyclo family. The findings revealed that several compounds exhibited strong AChE inhibition, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The azabicycloheptane core is known to mimic certain biologically active structures, allowing the compound to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophene ring in (5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride imparts unique electronic and steric properties, making it distinct from other similar compounds.

Biological Activity

The compound (5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride, with the molecular formula C11H16ClNOS, is a bicyclic structure that incorporates both a thiophene ring and an azabicycloheptane framework. This unique composition endows it with potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

Molecular Structure

The compound can be described by its IUPAC name and molecular structure, which includes:

  • Molecular Formula: C11H16ClNOS
  • CAS Number: 2503208-92-0

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The azabicycloheptane core mimics certain biologically active structures, allowing it to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various pharmacological effects, including potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds have demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, such as the DPPH radical scavenging assay. Compounds with similar structures have shown significant free radical scavenging abilities, suggesting that this compound may also possess antioxidant properties .

Enzyme Inhibition

In vitro studies have assessed the inhibitory effects of related compounds on enzymes such as acetylcholinesterase (AChE). For example, certain derivatives have shown promising AChE inhibition profiles comparable to established inhibitors like Galanthamine . This suggests potential applications in treating neurodegenerative diseases.

Cytotoxicity and Hemolytic Activity

Toxicity assays conducted on related extracts have indicated varying levels of cytotoxicity, with some fractions demonstrating hemolytic activity at higher concentrations . This aspect is crucial for evaluating the safety profile of the compound in therapeutic contexts.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of azabicyclo compounds, including those structurally related to this compound. The results showed significant inhibition against Pseudomonas aeruginosa and Bacillus subtilis, indicating potential for development as antimicrobial agents .

Study 2: Enzyme Inhibition Profile

Another research focused on assessing the enzyme inhibition capabilities of synthesized derivatives of azabicyclo compounds. The findings revealed that several compounds exhibited strong AChE inhibition, which could be beneficial for therapeutic applications in Alzheimer's disease treatment .

Comparative Analysis

Compound Antimicrobial Activity AChE Inhibition Antioxidant Activity
This compoundModerate against S. aureusPotentially strongSignificant
Related Compound AHigh against E. coliModerateHigh
Related Compound BLow against B. subtilisStrongModerate

Q & A

Q. What are the recommended synthetic routes for (5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride?

  • Methodological Answer : Synthesis typically involves three stages: (i) Construction of the bicyclo[3.1.1]heptane scaffold via [3+2] cycloaddition or intramolecular cyclization, as seen in analogous 3-azabicyclo systems . (ii) Functionalization at the 5-position with thiophene-2-yl groups using Suzuki-Miyaura coupling or nucleophilic substitution. (iii) Methanol group introduction via oxidation/reduction of a precursor (e.g., aldehyde to alcohol) followed by hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol).
  • Key Considerations : Monitor stereochemistry during bicyclic ring formation; use X-ray crystallography (e.g., SHELX ) to confirm regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve the bicyclic scaffold’s stereochemistry and thiophene substitution pattern. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, especially for the hydrochloride salt .
  • X-ray Diffraction : Single-crystal X-ray analysis (via SHELX ) provides unambiguous structural validation.

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic structure for activity studies?

  • Methodological Answer :
  • Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model the bicyclic core’s electron density and correlate with experimental NMR chemical shifts .
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., thiophene ring susceptibility to electrophilic attack) .
    • Data Contradiction Tip : If experimental dipole moments conflict with DFT predictions, refine solvation models (e.g., PCM ) to account for solvent polarization effects.

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :
  • Employ SHELXL for iterative refinement of anisotropic displacement parameters.
  • Cross-validate thermal ellipsoids with Hirshfeld surface analysis to detect disorder in the bicyclic ring or thiophene moiety.
  • If residual electron density peaks persist, consider partial occupancy of counterions (Cl⁻) or solvent molecules .

Q. How does solvation affect the compound’s stability in biological assays?

  • Methodological Answer :
  • Apply polarizable continuum models (PCM ) to simulate solvation free energy in water and DMSO.
  • Compare with experimental solubility data to optimize solvent selection for in vitro studies.
  • Monitor hydrochloride salt dissociation using pH-dependent UV-Vis spectroscopy .

Methodological Tables

Table 1 : Key Computational Parameters for DFT Studies

ParameterValue/ModelRelevance to Compound
FunctionalB3LYPBalances accuracy and cost
Basis Set6-31G*Captures bicyclic core electrons
Solvation ModelPCM (Water)Mimics aqueous environments

Table 2 : Common Characterization Challenges & Solutions

ChallengeSolutionEvidence Source
Ambiguous stereochemistryX-ray + NOESY correlations
Salt dissociation in solutionpH-controlled NMR
Thiophene ring reactivityDFT-based Fukui indices

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